molecular formula C11H12O2 B1288637 2-Benzylcyclopropane-1-carboxylic acid CAS No. 103986-55-6

2-Benzylcyclopropane-1-carboxylic acid

Cat. No.: B1288637
CAS No.: 103986-55-6
M. Wt: 176.21 g/mol
InChI Key: NHRRSNXEZMRFKC-UHFFFAOYSA-N
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Description

2-Benzylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₂O₂. It is commonly used in scientific research and industry due to its unique structural properties and reactivity. This compound is characterized by a cyclopropane ring attached to a benzyl group and a carboxylic acid functional group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylcyclopropane-1-carboxylic acid can be synthesized through various methods. One common approach involves the cyclopropanation of benzyl-substituted alkenes followed by carboxylation. For instance, the reaction of benzyl chloride with cyclopropane carboxylate under basic conditions can yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Benzylcyclopropane-1-carboxylic acid derivatives.

    Reduction: Benzylcyclopropane-1-methanol.

    Substitution: Various substituted benzylcyclopropane derivatives.

Scientific Research Applications

2-Benzylcyclopropane-1-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic agents and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

    Cyclopropane carboxylic acid: Lacks the benzyl group, making it less versatile in certain reactions.

    Benzylcyclopropane: Lacks the carboxylic acid group, limiting its reactivity in certain contexts.

    Phenylacetic acid: Similar in structure but lacks the cyclopropane ring, affecting its chemical properties.

Uniqueness: 2-Benzylcyclopropane-1-carboxylic acid is unique due to the presence of both the benzyl group and the cyclopropane ring, which confer distinct reactivity and versatility in chemical synthesis and research applications .

Properties

IUPAC Name

2-benzylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-9(10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRRSNXEZMRFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611251
Record name 2-Benzylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-55-6
Record name 2-Benzylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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